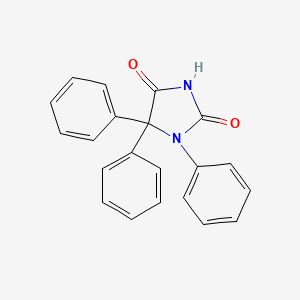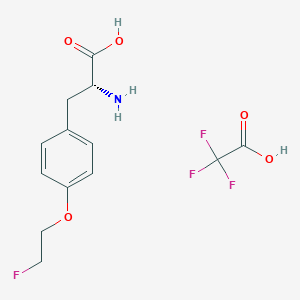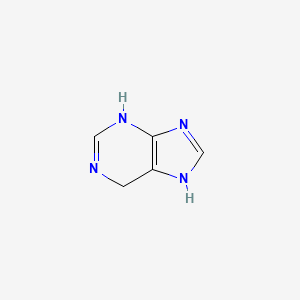![molecular formula C11H15NO3 B13809352 2-[(Morpholin-2-yl)methoxy]phenol CAS No. 21809-05-2](/img/structure/B13809352.png)
2-[(Morpholin-2-yl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyphenoxy)methyl]morpholine is an organic compound with the molecular formula C11H15NO3. It is a derivative of morpholine, featuring a phenoxy group substituted at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenoxy)methyl]morpholine typically involves the reaction of morpholine with 2-chloromethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Chloromethylphenol} \rightarrow \text{2-[(2-Hydroxyphenoxy)methyl]morpholine} ]
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Hydroxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyphenoxy)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
- 2-[(2-Ethoxyphenoxy)methyl]morpholine
- 2-[(2-Methoxyphenoxy)methyl]morpholine
- 2-[(2-Chlorophenoxy)methyl]morpholine
Comparison: 2-[(2-Hydroxyphenoxy)methyl]morpholine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its ethoxy, methoxy, and chloro analogs, the hydroxyl derivative exhibits stronger hydrogen bonding and potentially higher biological activity .
Propiedades
Número CAS |
21809-05-2 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2 |
Clave InChI |
KBCDUOMJRACHMF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)COC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
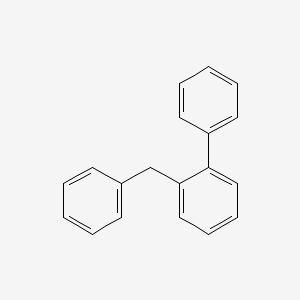
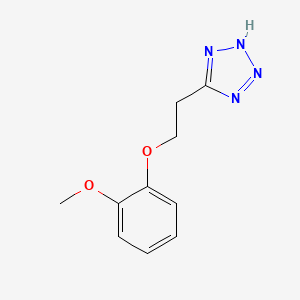
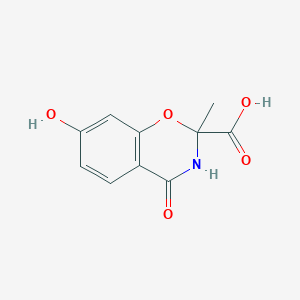
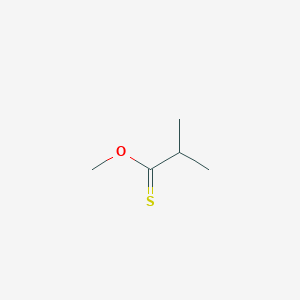
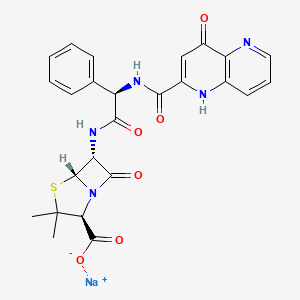
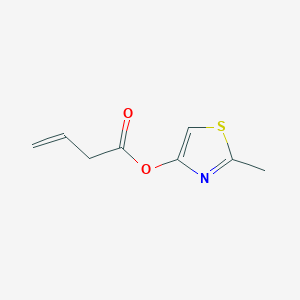
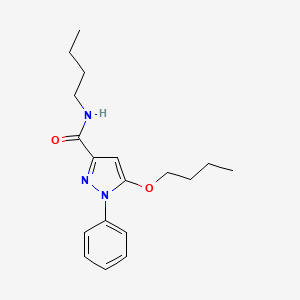
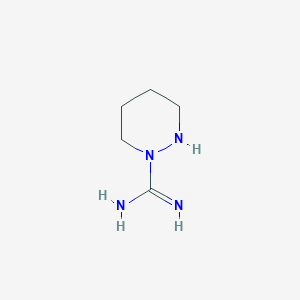

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
